molecular formula C13H13Br2NO B3003303 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide CAS No. 1909320-11-1

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide

Cat. No.: B3003303
CAS No.: 1909320-11-1
M. Wt: 359.061
InChI Key: IGCOIFUOLCGBQO-UHFFFAOYSA-N
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Description

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide is a chemical compound with the molecular formula C13H13Br2NO and a molecular weight of 359.06 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide typically involves the reaction of 2-(hydroxymethyl)pyridine with 3-(bromomethyl)phenol in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromomethyl and pyridine moieties, which confer specific reactivity and applications in various fields of research.

Properties

IUPAC Name

2-[[3-(bromomethyl)phenoxy]methyl]pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO.BrH/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12;/h1-8H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCOIFUOLCGBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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